Triazamate

Description

effective against aphids; no other information available 5/97

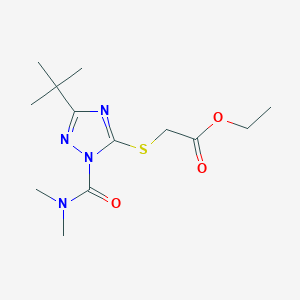

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-7-20-9(18)8-21-11-14-10(13(2,3)4)15-17(11)12(19)16(5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNFWVNSBIXGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034307 | |

| Record name | Triazamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112143-82-5, 110895-43-7 | |

| Record name | Triazamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112143-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triazamate [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112143825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triazamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(N,N-dimethylcarbamoyl)-3-tert-butyl-5-carbethoxymethylthio-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-[[1-[(dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B4914SW93T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Triazamate's Neurotoxic Blueprint: An In-Depth Technical Guide to its Mode of Action on the Insect Nervous System

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triazamate is a systemic insecticide recognized for its efficacy against aphids.[1] Its primary mode of action on the insect nervous system is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE plays a critical role in synaptic transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh). By inhibiting AChE, this compound leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of postsynaptic receptors. This hyperexcitation of the cholinergic system ultimately leads to paralysis and death of the insect. This guide provides a detailed overview of this mechanism, representative experimental protocols to assess AChE inhibition, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The insect central nervous system relies heavily on cholinergic neurotransmission for proper function. The termination of nerve signals at cholinergic synapses is a rapid and precisely controlled process, mediated by the enzymatic degradation of acetylcholine by acetylcholinesterase.

This compound, as a carbamate (B1207046) insecticide, disrupts this vital process. The proposed mechanism involves the carbamoylation of the serine residue within the active site of AChE. This binding is typically reversible, but the rate of decarbamoylation is significantly slower than the hydrolysis of acetylcholine, leading to a functional inhibition of the enzyme.

The consequences of AChE inhibition are severe for the insect:

-

Accumulation of Acetylcholine: With AChE inhibited, acetylcholine persists in the synaptic cleft.

-

Continuous Nerve Stimulation: The excess acetylcholine repeatedly binds to and activates nicotinic acetylcholine receptors (nAChRs) on the postsynaptic membrane.

-

Hyperexcitation of Neurons: This leads to uncontrolled and continuous firing of nerve impulses.

-

Paralysis and Death: The constant state of nervous excitation results in tremors, paralysis, and ultimately, the death of the insect.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the disruption of cholinergic synaptic transmission by an acetylcholinesterase inhibitor like this compound.

Caption: Disruption of cholinergic synapse by this compound.

Quantitative Data on Acetylcholinesterase Inhibition

Specific quantitative data for this compound's inhibition of insect acetylcholinesterase is not publicly available. The following table provides a template of the types of data that are essential for characterizing the potency and selectivity of an AChE inhibitor. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Description | Hypothetical Value for this compound (Insect AChE) | Hypothetical Value for this compound (Mammalian AChE) |

| IC50 (nM) | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. A lower value indicates higher potency. | 50 | 5000 |

| Ki (nM) | The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. | 25 | 2500 |

| kon (M⁻¹s⁻¹) | The association rate constant, describing the rate at which the inhibitor binds to the enzyme. | 1 x 10⁶ | 1 x 10⁴ |

| koff (s⁻¹) | The dissociation rate constant, describing the rate at which the inhibitor unbinds from the enzyme. | 0.025 | 0.025 |

Experimental Protocols

To determine the inhibitory potential of this compound on insect acetylcholinesterase, a standard in vitro enzyme inhibition assay would be performed. The following protocol is a representative example based on Ellman's method.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

1. Objective: To determine the IC50 value of this compound for acetylcholinesterase extracted from a target insect species (e.g., Myzus persicae).

2. Materials and Reagents:

-

Target insect species

-

Phosphate (B84403) buffer (pH 7.4)

-

Triton X-100

-

Homogenizer

-

Centrifuge

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

This compound (analytical grade)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader (spectrophotometer)

3. Enzyme Preparation:

-

Collect a known mass of the target insect (e.g., aphid heads).

-

Homogenize the tissue in ice-cold phosphate buffer containing Triton X-100.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant containing the solubilized AChE.

-

Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

4. Assay Procedure:

-

Prepare a series of dilutions of this compound in DMSO.

-

In a 96-well microplate, add the following to each well in order:

-

Phosphate buffer

-

DTNB solution

-

This compound solution (or DMSO for control)

-

Enzyme preparation

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the substrate (ATCI) to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The product of the reaction between the hydrolyzed substrate and DTNB is a yellow-colored compound.

5. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (DMSO only).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow for AChE Inhibition Assay

The following diagram outlines the key steps in a typical experimental workflow to determine the IC50 of an insecticide.

Caption: Workflow for an AChE inhibition assay.

Conclusion

The mode of action of this compound on the insect nervous system is centered on the inhibition of acetylcholinesterase. This leads to a cascade of events beginning with the accumulation of acetylcholine at the synapse, followed by hyperexcitation of the nervous system, and culminating in the paralysis and death of the insect. While the general mechanism is well-understood for carbamate insecticides, a comprehensive, public-domain dataset quantifying the specific interactions of this compound with insect AChE is currently lacking. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals seeking to further investigate the neurotoxic properties of this compound and similar compounds. Future research should focus on obtaining specific kinetic and electrophysiological data to build a more complete and quantitative understanding of this compound's mode of action.

References

An In-Depth Technical Guide on the Environmental Fate and Degradation of Triazamate in Soil

Introduction

Triazamate is a systemic aphicide belonging to the triazole class of pesticides. Understanding its environmental fate, particularly its persistence and degradation in soil, is crucial for assessing its potential environmental impact. This guide synthesizes the general principles of pesticide degradation in soil, drawing parallels from studies on other triazole fungicides, to provide a likely picture of this compound's behavior.

The overall degradation of a pesticide in soil is a complex process influenced by a combination of microbial degradation, chemical hydrolysis, photolysis, volatility, leaching, and surface runoff.[1] The extent to which each of these mechanisms contributes to the degradation of this compound depends on its physicochemical properties, soil characteristics (such as pH, organic matter content, and microbial biomass), and environmental conditions like temperature and moisture.[1]

Physicochemical Properties and their Influence on Environmental Fate

The environmental behavior of a pesticide is largely dictated by its chemical and physical properties. For triazole fungicides, properties such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow) are key determinants of their mobility and persistence in soil. While specific data for this compound is not detailed in the available search results, the general characteristics of triazoles suggest it is likely to be mobile and susceptible to various degradation processes.

Degradation Pathways in Soil

The degradation of pesticides in soil occurs through two primary pathways: abiotic and biotic degradation.

Abiotic Degradation

Abiotic degradation involves non-biological processes. For triazole pesticides, the main abiotic degradation routes are hydrolysis and photolysis.

-

Hydrolysis: This is a chemical reaction with water that can break down the pesticide molecule. The rate of hydrolysis is significantly influenced by soil pH and temperature.[2] For many pesticides, hydrolysis is more rapid under alkaline or acidic conditions.[1]

-

Photodegradation: This process involves the breakdown of a pesticide by sunlight on the soil surface.[3] The effectiveness of photodegradation depends on the light absorption characteristics of the pesticide molecule and the intensity and duration of sunlight exposure.[3][4] The heterogeneity of the soil matrix can influence photodegradation rates by affecting how the pesticide interacts with soil components.[3]

Biotic Degradation

Biotic, or microbial, degradation is often the most significant pathway for the dissipation of pesticides in soil.[2] Soil microorganisms, such as bacteria and fungi, can utilize pesticides as a source of carbon and energy, breaking them down into simpler, often less toxic, compounds.[2] The rate of biotic degradation is influenced by:

-

Soil Microbial Community: The diversity and abundance of microbial populations capable of degrading the pesticide are critical.[5][6]

-

Soil Properties: Soil organic matter, clay content, pH, and moisture content all affect microbial activity and the bioavailability of the pesticide.[1] For example, higher organic matter can increase microbial populations but may also increase the adsorption of the pesticide, potentially reducing its availability for degradation.[7]

-

Temperature: Microbial activity and, consequently, pesticide degradation rates generally increase with temperature, up to an optimal point.[1]

A study on the triazole fungicide prothioconazole (B1679736) showed it transformed rapidly into metabolites and bound residues, with a half-life of less than one day in aerobic soil.[8] This highlights the potential for rapid initial transformation of some triazoles.

Metabolites of Triazole Fungicides

The degradation of triazole fungicides can lead to the formation of various transformation products, or metabolites. A common metabolite of many triazole fungicides is 1,2,4-triazole (B32235) (TRZ), along with other derivatives like 1,2,4-triazole alanine (B10760859) (TA) and 1,2,4-triazole acetic acid (TAA).[9] These metabolites can have different toxicological and mobility characteristics compared to the parent compound, making their study an important part of the overall environmental risk assessment.[10]

Quantitative Data on Triazole Fungicide Degradation

While specific quantitative data for this compound is scarce in the public literature, the following table summarizes typical degradation data for other triazole fungicides to provide a comparative context.

| Fungicide | Soil Type | Half-life (DT50) in days | Conditions | Reference |

| Prothioconazole | Red Soil, Fluvo-aquic soil, Cinnamon soil | < 1 | Aerobic, 120-day incubation | [8] |

| Triadimenol | Not specified | 79 | Aerobic, dark, 21°C | [11] |

| Flutriafol | Not specified | 136 | Aerobic, dark, 21°C | [11] |

| Thiamethoxam (B1682794) | Various field soils | 7.1 - 92.3 (geomean 31.2) | Field trials | [12] |

| Fenbuconazole | Two different soils | Preferential degradation of (-)-fenbuconazole | Aerobic and anaerobic | [13] |

Experimental Protocols for Soil Degradation Studies

Standardized laboratory and field studies are conducted to determine the environmental fate of pesticides in soil.[14] A typical laboratory soil degradation study follows a protocol similar to this:

-

Soil Collection and Characterization: Soil is collected from relevant agricultural areas, sieved to remove large debris, and characterized for its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.[15]

-

Pesticide Application: The test pesticide, often radiolabeled (e.g., with 14C) to facilitate tracking, is applied to the soil samples at a concentration relevant to its agricultural use.[14]

-

Incubation: The treated soil samples are incubated in controlled environmental chambers under specific conditions of temperature, moisture, and light (or dark for aerobic degradation studies).[15]

-

Sampling and Analysis: At regular intervals, soil samples are taken and extracted to separate the parent pesticide from its metabolites.[16] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) are commonly used for quantification.[16][17]

-

Data Analysis: The concentration of the parent pesticide over time is used to calculate its degradation rate and half-life (DT50).[15] The formation and decline of major metabolites are also monitored.

Visualizations

References

- 1. scialert.net [scialert.net]

- 2. mdpi.com [mdpi.com]

- 3. Photodegradation of pesticides on plant and soil surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of triazole pesticides on tillage soil microbial populations and metabolic changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Environmental fate and metabolism of the systemic triazolinthione fungicide prothioconazole in different aerobic soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. The route and rate of thiamethoxam soil degradation in laboratory and outdoor incubated tests, and field studies following seed treatments or spray application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of this compound in apples, peas and Brussels sprouts using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aquatic Toxicity of Triazamate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazamate (IUPAC name: ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate) is a triazole insecticide effective against aphids.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and other animals.[1] Due to its application in agriculture, there is potential for this compound and its subsequent environmental metabolites to enter aquatic ecosystems, posing a risk to non-target organisms. This technical guide provides a comprehensive overview of the available data on the aquatic toxicity of this compound and its known metabolites, details the experimental protocols used for toxicity assessment, and illustrates key biological pathways and experimental workflows.

Aquatic Toxicity of this compound

This compound is classified as very toxic to aquatic life with long-lasting effects.[1] Quantitative data from various studies are summarized in the tables below.

Acute Toxicity to Aquatic Invertebrates

The primary indicator of acute toxicity to aquatic invertebrates is the median effective concentration (EC50), which is the concentration of a substance that causes immobilization in 50% of the test population over a specified time period. For Daphnia magna, a key indicator species, this compound exhibits high toxicity.

| Test Organism | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna | 48 hours | EC50 | 0.048 | [2] |

Acute Toxicity to Fish

The median lethal concentration (LC50) is used to quantify the acute toxicity of a substance to fish, representing the concentration at which 50% of the test population does not survive a specified exposure period.

| Test Organism | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |

| Bluegill sunfish (Lepomis macrochirus) | 96 hours | LC50 | 1.0 | [2] |

| Rainbow trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.43 | [2] |

Toxicity to Aquatic Plants (Algae)

Data on the toxicity of this compound to aquatic plants such as algae is currently limited in the reviewed literature. Further research is required to establish the EC50 for relevant algal species to fully characterize the risk to primary producers in aquatic environments.

Metabolites of this compound

The environmental degradation of this compound leads to the formation of various metabolites. One of the primary known transformation products is designated as MII ( CL 900056 ).[1] Understanding the toxicological profile of these metabolites is crucial for a complete environmental risk assessment, as degradation products can sometimes be more persistent or toxic than the parent compound.

Aquatic Toxicity of this compound Metabolites

Currently, there is a significant data gap in the publicly available scientific literature regarding the specific aquatic toxicity of the MII ( CL 900056 ) metabolite. Further ecotoxicological studies are necessary to determine the EC50 and LC50 values for this compound in relevant aquatic organisms.

Experimental Protocols

The following sections detail the standardized methodologies for the key aquatic toxicity tests cited in this guide, based on OECD guidelines.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.

-

Test Organism: Young daphnids, less than 24 hours old at the start of the test.

-

Test Duration: 48 hours.

-

Procedure: Daphnids are exposed to a range of concentrations of the test substance. Observations are made at 24 and 48 hours to determine the number of immobilized daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The primary endpoint is the EC50 at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[3]

OECD 203: Fish, Acute Toxicity Test

This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish.

-

Test Organism: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).

-

Test Duration: 96 hours.

-

Procedure: Fish are exposed to the test substance in a series of concentrations. Mortalities are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The main endpoint is the LC50, the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[4]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater algae.

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Scenedesmus subspicatus.

-

Test Duration: 72 hours.

-

Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance. The growth of the algae is measured over the 72-hour period, typically by cell counts or spectrophotometry.

-

Endpoint: The EC50 is determined based on the inhibition of growth (growth rate) relative to a control group.[2]

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

This compound's primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE).[1] This enzyme is critical for the proper functioning of the nervous system. The following diagram illustrates this signaling pathway.

Environmental Degradation and Metabolite Formation

The logical relationship of this compound degradation in the environment to its metabolite MII ( CL 900056 ) is a critical aspect of its environmental risk profile. While detailed degradation pathways can be complex and dependent on environmental conditions (e.g., soil type, water pH, microbial activity), a simplified logical flow is presented below. A comprehensive pathway requires further research into the specific chemical reactions involved.

General Experimental Workflow for Aquatic Toxicity Testing

The following diagram outlines the typical workflow for conducting aquatic toxicity tests as per OECD guidelines.

Conclusion and Future Directions

The available data clearly indicate that this compound is highly toxic to aquatic invertebrates and fish. As an acetylcholinesterase inhibitor, its mode of action poses a significant risk to the nervous systems of non-target aquatic organisms. A critical knowledge gap remains concerning the aquatic toxicity of its primary metabolite, MII ( CL 900056 ). Given that metabolites of pesticides can sometimes exhibit greater toxicity than the parent compound, it is imperative that future research focuses on generating robust ecotoxicological data for MII. This should include acute and chronic toxicity studies on a range of aquatic organisms, including fish, invertebrates, and algae, following standardized OECD protocols. Furthermore, detailed studies on the environmental fate and degradation pathways of this compound under various conditions are needed to accurately predict the formation and persistence of its metabolites in aquatic ecosystems. A comprehensive understanding of the entire lifecycle of this compound in the environment is essential for conducting a thorough and accurate environmental risk assessment.

References

Triazamate's Impact on Non-Target Organisms: A Technical Review

An in-depth examination of the ecotoxicological effects of the insecticide Triazamate on a range of non-target species. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its environmental impact, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.

This compound, an insecticide classified as a triazole, is utilized for the control of aphids in various agricultural settings. Its mode of action is systemic, with both contact and stomach activity, functioning as an acetylcholinesterase inhibitor. While effective against target pests, its broader environmental impact on non-target organisms is a critical area of scientific scrutiny. This technical guide synthesizes available data on the toxicity of this compound to aquatic and terrestrial invertebrates, vertebrates, and soil microorganisms, providing a detailed understanding of its ecotoxicological profile.

Quantitative Ecotoxicity Data

The following tables summarize the available quantitative data on the toxicity of this compound (also identified as RH-7988) to various non-target organisms. These values are essential for environmental risk assessments and for understanding the potential ecological consequences of its use.

Table 1: Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

| Daphnia magna (Water Flea) | EC50 (Immobilisation) | 0.048 mg/L | 48 hours | [1] |

| Daphnia magna (Water Flea) | NOEC (Chronic) | 0.0012 mg/L | 21 days |

Table 2: Toxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

| Apis mellifera (Honeybee) | LD50 (Acute Contact) | 27 µ g/bee | 48 hours |

Table 3: Toxicity of this compound to Vertebrates

| Species | Endpoint | Value | Exposure Duration | Reference |

| Avian (Generic) | Acute Toxicity | High | - | [1] |

Note: A specific LD50 value for avian species was not available in the reviewed literature, but the acute toxicity is rated as "High". Further research is needed to establish a precise lethal dose.

Table 4: Effects of this compound on Soil Microorganisms

| Parameter | Effect | Concentration | Exposure Duration | Reference |

| Soil Respiration | Data not available | - | - | |

| Nitrogen Fixation | Data not available | - | - |

Note: Specific studies on the direct impact of this compound on soil microbial processes were not identified in the current literature search. The effects of other triazole-based pesticides on soil microorganisms vary, with some showing inhibitory effects on microbial populations and enzyme activities at high concentrations.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's ecotoxicological effects.

Aquatic Invertebrate Toxicity Testing: Daphnia magna

Acute Immobilisation Test (based on OECD Guideline 202):

-

Test Organisms: Daphnia magna neonates (less than 24 hours old) are used.

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (if necessary) and then in reconstituted water to prepare a series of test concentrations.

-

Test Conditions: The test is conducted in glass vessels under controlled temperature (20 ± 2°C) and light (16-hour light/8-hour dark photoperiod) conditions.

-

Procedure: A minimum of 20 daphnids, divided into at least four replicates, are exposed to each test concentration and a control. The daphnids are not fed during the 48-hour exposure period.

-

Endpoint Assessment: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The 48-hour EC50 value, the concentration that causes immobilization in 50% of the test organisms, is calculated using appropriate statistical methods (e.g., probit analysis).

Chronic Toxicity Test (based on OECD Guideline 211):

-

Test Organisms: Daphnia magna neonates (less than 24 hours old) are used.

-

Test Substance Preparation: A range of this compound concentrations and a control are prepared in reconstituted water.

-

Test Conditions: The test is conducted over 21 days under controlled temperature and photoperiod as in the acute test. The test medium is renewed two to three times per week.

-

Procedure: Individual daphnids are placed in separate test vessels for each concentration and control. They are fed daily with a suitable food source (e.g., algae).

-

Endpoint Assessment: Survival of the parent daphnids and the number of live offspring produced are recorded.

-

Data Analysis: The No-Observed-Effect Concentration (NOEC), the highest tested concentration at which no statistically significant adverse effect on survival or reproduction is observed, is determined.

Terrestrial Invertebrate Toxicity Testing: Honeybee (Apis mellifera)

Acute Contact Toxicity Test (based on OECD Guideline 214):

-

Test Organisms: Young adult worker honeybees from healthy, queen-right colonies are used.

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

-

Procedure:

-

Bees are anesthetized briefly with carbon dioxide.

-

A precise volume of the test solution is applied directly to the dorsal thorax of each bee using a micro-applicator.

-

Control bees are treated with the solvent only.

-

Treated bees are placed in cages with access to a sugar solution.

-

-

Test Conditions: Cages are kept in the dark in a controlled environment (25 ± 2°C and 65 ± 10% relative humidity).

-

Endpoint Assessment: Mortality is recorded at 4, 24, and 48 hours after application.

-

Data Analysis: The 48-hour LD50 value, the dose that is lethal to 50% of the test bees, is calculated.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to the assessment and mechanism of action of this compound.

References

Triazamate: A Technical Guide to its History, Development, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the insecticide Triazamate (RH-7988). It details its history from discovery and development to its eventual regulatory status. The document covers its chemical and physical properties, synthesis pathway, and mechanism of action as a potent acetylcholinesterase inhibitor. Furthermore, it outlines its insecticidal spectrum, focusing on its efficacy against aphid species. Toxicological and ecotoxicological data are presented to provide a complete profile of the compound. This guide also includes detailed experimental protocols for key assays and utilizes diagrams to illustrate complex pathways and workflows, serving as a critical resource for researchers in insecticide science and development.

Introduction and History

This compound, belonging to the carbamyl-triazole chemical class, was developed as a systemic insecticide with both contact and stomach action.[1][2] Its primary use was for the control of aphids across a wide variety of agricultural crops.[1][3]

The development of this compound can be traced back to research conducted by Rohm and Haas Company. Patents for the compound were filed in the late 1980s, with key publications appearing around 1987 and 1988.[4] Marketed under trade names such as Aphistar and Aztec, it was recognized for its efficacy against challenging aphid pests.[4][5] However, due to concerns related to its toxicological profile, this compound's regulatory approval has been withdrawn in several regions. For instance, in the European Union, it is not an approved active substance following a decision in 2005 (2005/487/CE).[2] Similarly, France withdrew its marketing authorizations in 2006.[2]

Chemical and Physical Properties

This compound is chemically identified as ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate.[5] It is a triazole insecticide characterized by substitutions at positions 1, 3, and 5 of the 1H-1,2,4-triazole ring.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | [5] |

| CAS Number | 112143-82-5 | [5] |

| Molecular Formula | C13H22N4O3S | [5] |

| Molecular Weight | 314.41 g/mol | [5] |

| Appearance | Light tan solid | [4] |

| Melting Point | 53-60 °C | [2][4] |

| Water Solubility | 433 mg/L at 25 °C | [2][3] |

| Vapor Pressure | 1.6 x 10⁻⁴ Pa (25 °C) | [3] |

| LogP (Octanol-Water Partition Coefficient) | 1.76 | [3] |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 257 cm³/g | [2] |

Synthesis of this compound

The commercial production of this compound is achieved through a multi-step chemical synthesis process that involves key triazole and carbamate (B1207046) chemistry.[1] The general pathway is outlined below.

Caption: Industrial synthesis pathway for this compound.

Description of Synthesis Steps:

-

Intermediate Formation: The synthesis begins with a 1,2,4-triazole derivative, which is substituted with a tert-butyl group. This starting material is reacted with dimethylcarbamoyl chloride.[1] This reaction forms the key dimethylcarbamoyl triazole intermediate.

-

Coupling: The intermediate is then coupled with an ester, typically ethyl chloroacetate.[1] This step introduces the ethyl ester side chain, resulting in the final active compound, this compound.[1]

Mode of Action: Acetylcholinesterase Inhibition

This compound functions as a potent inhibitor of the enzyme acetylcholinesterase (AChE) (EC 3.1.1.7).[5] AChE is a critical enzyme in the central nervous system of insects. Its primary role is to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, terminating the nerve signal.

By inhibiting AChE, this compound causes an accumulation of acetylcholine at the synaptic cleft. This leads to continuous stimulation of postsynaptic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect. This mechanism is characteristic of carbamate and organophosphate insecticides.

Caption: Mechanism of AChE inhibition by this compound.

Insecticidal Spectrum and Efficacy

This compound is primarily an aphicide, effective against a range of aphid species. It was developed for foliar application on crops such as sugarbeet, potatoes, cotton, ornamentals, and apples.[1] Its systemic action allows it to be absorbed by the plant and distributed, providing protection against sucking insects.

Table 2: Target Pests of this compound

| Common Name | Scientific Name | Crops Affected | Source |

| Black bean aphid | Aphis fabae | Sugarbeet, various vegetables | [1] |

| Peach-potato aphid | Myzus persicae | Potatoes, sugarbeet, ornamentals | [1] |

| Sugarbeet root aphid | Pemphigus populivenae | Sugarbeet | [1] |

| Cotton aphid | Aphis gossypii | Cotton | [1] |

One notable advantage cited during its use was its minimal toxicity to many beneficial insects, making it potentially suitable for integrated pest management (IPM) programs.[3]

Toxicological Profile

This compound exhibits high acute toxicity to mammals and is classified as toxic if swallowed or inhaled.[5] Its ecotoxicological profile indicates high toxicity to birds and aquatic organisms, particularly daphnia.[1]

Table 3: Summary of Acute Toxicity Data

| Organism/Endpoint | Value | Classification | Source |

| Rat, oral LD₅₀ | 50-200 mg/kg | High | [4] |

| Rat, dermal LD₅₀ | >5000 mg/kg | Low | [4] |

| GHS Hazard Statement | H301: Toxic if swallowed | Danger | [5] |

| GHS Hazard Statement | H331: Toxic if inhaled | Danger | [5] |

| Bluegill Sunfish, 96h LC₅₀ | 1.0 mg/L | High | [4] |

| Rainbow Trout, 96h LC₅₀ | 0.43 mg/L | High | [4] |

| Daphnia magna, 48h EC₅₀ | 0.048 mg/L | Very High | [4] |

| GHS Hazard Statement | H410: Very toxic to aquatic life with long lasting effects | Warning | [5] |

Experimental Protocols

Protocol: Acetylcholinesterase Inhibition Assay

Objective: To determine the in-vitro inhibitory effect of this compound on acetylcholinesterase activity using a modified Ellman's method.

Materials:

-

Purified acetylcholinesterase (e.g., from Electrophorus electricus)

-

This compound analytical standard

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (100 mM, pH 8.0)

-

96-well microplate

-

Microplate reader (412 nm)

-

Dimethyl sulfoxide (B87167) (DMSO)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a serial dilution in phosphate buffer to achieve final test concentrations (e.g., 10⁻³ to 10⁻⁹ M).

-

Prepare a 15 mM ATCI solution in deionized water.

-

Prepare a 3 mM DTNB solution in phosphate buffer.

-

Prepare an AChE solution (e.g., 0.25 units/mL) in phosphate buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the this compound dilution (or buffer for control).

-

Add 50 µL of the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

-

Add 50 µL of the DTNB solution to each well.

-

To initiate the reaction, add 25 µL of the ATCI substrate solution.

-

Immediately begin reading the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration (ΔAbs/min).

-

Determine the percent inhibition relative to the control: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percent inhibition against the logarithm of the this compound concentration and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition).

-

Protocol: Systemic Aphid Bioassay via Root Drench

Objective: To evaluate the systemic efficacy of this compound against a target aphid species (e.g., Myzus persicae) on a host plant (e.g., bell pepper, Capsicum annuum).

Materials:

-

Potted bell pepper plants (4-6 leaf stage)

-

Synchronized culture of Myzus persicae (adult apterous females)

-

This compound formulation

-

Deionized water and appropriate surfactant

-

Fine camel-hair brush

-

Clip cages or whole-plant cages

-

Stereomicroscope

Methodology:

-

Treatment Application:

-

Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 100 mg a.i./L) in water.

-

Apply a fixed volume (e.g., 50 mL) of the test solution as a soil drench to the base of each potted plant. Control plants receive water only.

-

Maintain plants in a controlled environment (e.g., 24±1°C, 16:8 L:D photoperiod).

-

-

Insect Infestation:

-

24 hours post-application, carefully transfer 10 adult apterous aphids onto a designated leaf of each plant using a fine brush.

-

Enclose the infested leaf with a clip cage to confine the aphids.

-

-

Mortality Assessment:

-

Assess aphid mortality at 24, 48, and 72 hours after infestation.

-

Aphids that are unresponsive to gentle prodding with the brush are considered dead.

-

Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group.

-

-

Data Analysis:

-

Perform a probit analysis on the concentration-mortality data to determine the LC₅₀ and LC₉₀ values.

-

Caption: Workflow for a systemic aphid bioassay.

Conclusion

This compound was an effective, systemic aphicide from the carbamyl-triazole class, notable for its specific spectrum of activity. Its development in the late 1980s provided a tool for managing significant aphid pests in various crops. However, its mode of action as an acetylcholinesterase inhibitor is shared with other insecticide classes, and its toxicological profile, particularly its high acute toxicity to mammals and non-target organisms, has led to its prohibition in major agricultural markets like the European Union. The history of this compound underscores the evolving standards of insecticide development, where high efficacy must be balanced with stringent safety profiles for human health and the environment.

References

Triazamate Metabolism in Plants and Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazamate (CAS No. 112143-82-5) is a systemic triazole insecticide effective against aphids in a variety of crops.[1] As with many agrochemicals, understanding its metabolic fate in target (insects) and non-target (plants) organisms is crucial for assessing its efficacy, persistence, and potential environmental impact. This technical guide provides a comprehensive overview of the known metabolites of this compound in plants and insects, detailing the metabolic pathways and the experimental protocols used for their identification.

Metabolism of this compound in Plants

The metabolism of this compound in plants proceeds through two primary pathways: hydrolysis of the ethyl ester and cleavage of the carbamoyl (B1232498) group, followed by the formation of common triazole-derivative metabolites.

A primary metabolite identified in plants is the hydrolysis product, This compound acid .[2][3] This occurs through the cleavage of the ethyl ester group from the parent molecule. Furthermore, as a member of the triazole class of pesticides, this compound is known to be metabolized into a group of common triazole derivative metabolites (TDMs).[4] These TDMs are formed following the cleavage of the functional groups from the triazole ring. The key TDMs identified from various triazole fungicides, and therefore anticipated from this compound, include:

-

1,2,4-Triazole (B32235) (1,2,4-T)

-

Triazole Alanine (TA)

-

Triazole Acetic Acid (TAA)

-

Triazole Lactic Acid (TLA)

An environmental transformation product, designated as MII ( CL 900056 ) , has also been identified, which is a synonym for this compound acid.[3][5]

Proposed Metabolic Pathway in Plants

The metabolic cascade in plants likely begins with the hydrolysis of the parent this compound to this compound acid. This is followed by further degradation to the core 1,2,4-triazole ring, which can then be conjugated with natural plant compounds to form TA, TAA, and TLA.

Quantitative Data on Plant Metabolites

While the qualitative identification of this compound metabolites in plants is established, comprehensive quantitative data from published studies remains limited. The following table summarizes the known metabolites.

| Metabolite Name | Chemical Formula | Common Name/Code | Plant System | Quantitative Data | Reference |

| 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | C11H18N4O3S | This compound Acid, MII, CL 900056 | General | Not specified in available literature | [2][3] |

| 1H-1,2,4-Triazole | C2H3N3 | 1,2,4-T | General (as a class) | Not specified for this compound | [4] |

| 3-(1H-1,2,4-triazol-1-yl)alanine | C5H8N4O2 | TA | General (as a class) | Not specified for this compound | [4] |

| 2-(1H-1,2,4-triazol-1-yl)acetic acid | C4H5N3O2 | TAA | General (as a class) | Not specified for this compound | [4] |

| 2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid | C5H7N3O3 | TLA | General (as a class) | Not specified for this compound | [4] |

Metabolism of this compound in Insects

In insects, the primary route of detoxification for carbamate (B1207046) insecticides, the class to which this compound belongs, is through enzymatic hydrolysis.[6][7] This process is primarily mediated by carboxylesterases, which cleave the carbamate ester bond.[1]

This enzymatic action results in the decarbamoylation of the this compound molecule, effectively detoxifying it and preventing the inhibition of acetylcholinesterase, which is its mode of action.[5]

Proposed Metabolic Pathway in Insects

The proposed metabolic pathway in insects is a direct enzymatic detoxification step.

Quantitative Data on Insect Metabolites

| Metabolite Name | Chemical Formula | Common Name/Code | Insect System | Quantitative Data | Reference |

| Decarbamoylated this compound | C10H17N3O2S | - | General | Not specified in available literature | [1][6][7] |

Experimental Protocols

The identification and quantification of this compound and its metabolites typically involve sophisticated analytical techniques. Below are generalized protocols based on methods used for this compound and other triazole pesticides.

Sample Preparation and Extraction for Plant Tissues

This protocol is a general representation of the QuPPe (Quick Polar Pesticides) method, often adapted for the analysis of polar metabolites.

-

Homogenization : A representative sample of the plant material (e.g., 10-15 g) is homogenized.

-

Extraction : The homogenized sample is placed in a centrifuge tube, and an acidified methanol solution (e.g., methanol with 1% formic acid) is added. The tube is sealed and shaken vigorously for a specified time (e.g., 1-5 minutes).

-

Centrifugation : The sample is centrifuged at high speed (e.g., >5000 rpm) for 5-10 minutes to pellet the solid plant material.

-

Collection : The supernatant containing the analytes is carefully collected. For some applications, a further solid-phase extraction (SPE) clean-up step may be employed to remove interfering matrix components.

-

Analysis : The final extract is analyzed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the method of choice for the sensitive and selective determination of this compound and its polar metabolites.

-

Chromatography : A reversed-phase HPLC column (e.g., C18) is typically used with a gradient elution program. The mobile phase often consists of a mixture of water and methanol or acetonitrile, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometry : A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode is commonly used. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.

Conclusion

The metabolism of this compound follows distinct pathways in plants and insects. In plants, hydrolysis to this compound acid and subsequent degradation to common triazole metabolites (1,2,4-T, TA, TAA, TLA) are the primary routes. In insects, enzymatic hydrolysis of the carbamate bond by carboxylesterases is the key detoxification mechanism. While the qualitative metabolic pathways are reasonably understood based on its chemical class, there is a notable lack of publicly available quantitative data for this compound specifically. Further research is warranted to quantify the formation rates and persistence of these metabolites in various plant and insect species to refine environmental risk assessments and optimize pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 112143-82-5 [chemicalbook.com]

- 3. This compound acid | C11H18N4O3S | CID 14299898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Degradation pathway of triazole fungicides and synchronous removal of transformation products via photo-electrocatalytic oxidation tandem MoS2 adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C13H22N4O3S | CID 86306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Physical and Chemical Properties of Triazamate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Triazamate is a systemic insecticide belonging to the carbamyl-triazole chemical family. It is primarily utilized for the foliar control of aphids across a diverse range of agricultural crops. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects.[1][2] This document provides a comprehensive overview of the core physical and chemical properties of technical grade this compound, outlines standard experimental protocols for their determination, and visualizes key pathways and workflows.

Chemical Identification

| Identifier | Value |

| IUPAC Name | ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate[3][4] |

| CAS Name | [[1-[(Dimethylamino)carbonyl]-3-(1,1-dimethylethyl)-1H-1,2,4-triazol-5-yl]thio]acetic acid ethyl ester[1] |

| CAS Number | 112143-82-5[1][3] |

| Molecular Formula | C₁₃H₂₂N₄O₃S[1][3] |

| Molecular Weight | 314.40 g/mol [1][5] |

| Canonical SMILES | CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C[6] |

| InChIKey | NKNFWVNSBIXGLL-UHFFFAOYSA-N[6] |

Physicochemical Properties

The following table summarizes the key physical and chemical properties of technical grade this compound.

| Property | Value | Conditions |

| Physical State | White to pale tan crystalline solid.[6] | Ambient |

| Melting Point | 52.7 - 60 °C[1][6][7] | N/A |

| Boiling Point | >280 °C (rough estimate)[8][9] | N/A |

| Flash Point | 189 °C[5][8] | N/A |

| Density | 1.22 - 1.2357 g/cm³[6][8][10] | N/A |

| Vapor Pressure | 0.13 mPa (1.3 x 10⁻⁴ Pa)[6] | 20 °C |

| 1.6 x 10⁻⁴ Pa[7][8] | 25 °C | |

| Water Solubility | 433 mg/L[6][8][11] | 20-25 °C, pH 7 |

| Solubility in Organic Solvents | Soluble in methylene (B1212753) chloride and ethyl acetate.[1] | 20 °C |

| Octanol-Water Partition Coefficient (log P) | 2.69[6][11] | 20 °C, pH 7 |

| Dissociation Constant (pKa) | 0.48 ± 0.50 (Predicted)[7][8] | 25 °C |

| Aqueous Hydrolysis (DT₅₀) | 2 days[6] | 20 °C, pH 7 |

| Aqueous Photolysis (DT₅₀) | 301 days (Stable)[6] | pH 7 |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical substances are outlined in the OECD Guidelines for the Testing of Chemicals. Below are summaries of the standard methodologies relevant to this compound.

3.1 Melting Point/Melting Range (OECD Guideline 102) The melting point is determined as the temperature at which the phase transition from solid to liquid occurs.[12]

-

Capillary Method: A small, powdered sample of this compound is packed into a capillary tube and placed in a heating apparatus (either a liquid bath or a metal block).[13] The temperature is raised at a controlled rate. The temperatures at which melting begins and is complete are recorded to define the melting range.[1]

-

Differential Scanning Calorimetry (DSC): This method measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition on the resulting thermogram.[12]

3.2 Water Solubility (OECD Guideline 105) This guideline determines the saturation mass concentration of a substance in water.[4][5]

-

Flask Method: Suitable for substances with solubilities above 10 mg/L. An excess amount of this compound is agitated in purified water at a constant temperature (e.g., 20 °C) until equilibrium is reached.[4][14] The solution is then centrifuged or filtered, and the concentration of this compound in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

3.3 Vapor Pressure (OECD Guideline 104) Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.[15][16]

-

Static Method: A sample of this compound is placed in a thermostatted container connected to a pressure measuring device. The sample is degassed, and the system is allowed to reach equilibrium at a specific temperature. The pressure measured is the vapor pressure of the substance.[15]

-

Gas Saturation Method: A stream of inert gas is passed over the substance at a known rate, slow enough to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[16][17]

3.4 Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123) The octanol-water partition coefficient (Kow or Pow) is a measure of a chemical's lipophilicity.[18]

-

Shake Flask Method (OECD 107): This method is suitable for log Pow values between -2 and 4.[19] A solution of this compound in either n-octanol or water is placed in a flask with the other immiscible solvent. The flask is shaken until equilibrium is achieved. The phases are then separated, and the concentration of this compound in each phase is measured to calculate the partition coefficient.[19][20]

-

Slow-Stirring Method (OECD 123): Recommended for substances with high log Pow values (>4) to avoid the formation of microdroplets that can interfere with measurements. The principle is similar to the shake-flask method, but equilibrium is reached by slowly stirring the two-phase system over a longer period.[21]

3.5 Hydrolysis as a Function of pH (OECD Guideline 111) This test determines the rate of abiotic degradation of a substance by hydrolysis in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9).[7][8]

-

Protocol: A sterile, buffered aqueous solution of this compound is incubated in the dark at a constant temperature.[3][11] Samples are taken at appropriate time intervals and analyzed for the remaining concentration of this compound and the formation of any degradation products. The rate of hydrolysis is determined, and the half-life (DT₅₀) is calculated for each pH value.[3][6]

Mechanism of Action & Experimental Workflow Visualization

4.1 Signaling Pathway: Acetylcholinesterase Inhibition this compound functions by inhibiting the enzyme acetylcholinesterase (AChE). In a normal cholinergic synapse, AChE rapidly breaks down the neurotransmitter acetylcholine (B1216132) (ACh) after it has transmitted a signal.[9][10] By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to continuous stimulation of nerve receptors and ultimately causing paralysis and death in susceptible insects.[2]

Caption: Mechanism of this compound as an Acetylcholinesterase (AChE) inhibitor.

4.2 Experimental Workflow: Hydrolysis Rate Determination (OECD 111) The following diagram illustrates a typical workflow for determining the hydrolysis half-life (DT₅₀) of this compound. This process is crucial for assessing its environmental persistence.[6]

References

- 1. acri.gov.tw [acri.gov.tw]

- 2. Enzyme inhibition: anticholinesterases [web.williams.edu]

- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. oecd.org [oecd.org]

- 6. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 12. oecd.org [oecd.org]

- 13. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 14. filab.fr [filab.fr]

- 15. consilab.de [consilab.de]

- 16. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 17. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. oecd.org [oecd.org]

- 20. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 21. acri.gov.tw [acri.gov.tw]

An In-depth Technical Guide to the Solubility of Triazamate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triazamate

This compound is a systemic insecticide belonging to the triazole class of chemicals. It is effective against a range of pests, particularly aphids, in various crops. Understanding its solubility in different organic solvents is crucial for various applications, including formulation development, analytical method development, environmental fate studies, and toxicological assessments. The molecular structure of this compound, with its combination of polar and non-polar functional groups, suggests a varied solubility profile across different organic solvents.

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," the solubility of this compound in organic solvents can be predicted qualitatively. The presence of a triazole ring, carbonyl groups, and an ester group introduces polarity to the molecule, while the tert-butyl and ethyl groups contribute to its non-polar character. The following table summarizes the predicted solubility of this compound in a selection of common organic solvents, categorized by their polarity.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar Solvents | ||||

| n-Hexane | C₆H₁₄ | 0.1 | Low | The largely non-polar nature of hexane (B92381) would have limited interaction with the polar functional groups of this compound. |

| Toluene | C₇H₈ | 2.4 | Moderate | Toluene's aromatic ring can engage in π-π stacking with the triazole ring of this compound, and its moderate polarity may allow for some interaction with polar groups. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | High | DCM is a good solvent for moderately polar compounds and is likely to effectively solvate both the polar and non-polar regions of the this compound molecule.[1] |

| Ethyl Acetate (B1210297) | C₄H₈O₂ | 4.4 | High | As an ester, ethyl acetate shares a functional group with this compound, which should promote solubility. It can act as a hydrogen bond acceptor.[1] |

| Acetone (B3395972) | C₃H₆O | 5.1 | High | The polar carbonyl group of acetone can interact favorably with the polar functionalities of this compound. |

| Acetonitrile (B52724) (ACN) | C₂H₃N | 5.8 | High | Acetonitrile is a polar aprotic solvent capable of dissolving a wide range of organic compounds. A commercially available this compound solution uses acetonitrile as the solvent, indicating good solubility. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Very High | DMSO is a highly polar aprotic solvent and an excellent solvent for a wide variety of organic molecules, including those with multiple polar functional groups. |

| Polar Protic Solvents | ||||

| Ethanol (B145695) | C₂H₅OH | 4.3 | Moderate to High | The hydroxyl group of ethanol can act as a hydrogen bond donor and acceptor, facilitating interaction with the polar parts of this compound. |

| Methanol | CH₃OH | 5.1 | Moderate to High | Similar to ethanol, methanol's polarity and ability to hydrogen bond should allow for good solvation of this compound. |

| Water | H₂O | 10.2 | 433 mg/L (20-25°C) | The documented water solubility is moderate, indicating that while the polar groups allow for some interaction with water, the non-polar parts of the molecule limit its overall solubility.[1] |

Disclaimer: The predicted solubility is for informational purposes and should be confirmed by experimental determination.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in organic solvents. This protocol is based on the widely accepted "shake-flask" method, which is considered the gold standard for solubility measurements.[2][3][4]

3.1. Materials and Reagents

-

This compound (analytical standard, >98% purity)

-

Organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Acetone, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, n-Hexane, etc.

-

Deionized water

-

Volumetric flasks (Class A)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Syringe filters (0.22 µm, compatible with the organic solvent being tested)

-

Syringes

-

Analytical balance (readable to at least 0.1 mg)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector.

-

HPLC column suitable for pesticide analysis (e.g., C18 column)

3.2. Preparation of Standard Solutions

-

Primary Stock Solution: Accurately weigh a known amount of this compound (e.g., 10 mg) and dissolve it in a suitable solvent in which it is freely soluble (e.g., acetonitrile) in a volumetric flask (e.g., 10 mL) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution with the mobile phase to be used in the HPLC analysis. The concentration range of the standards should bracket the expected solubility of this compound in the test solvents.

3.3. Solubility Determination (Shake-Flask Method)

-

Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains after equilibration. A general starting point is to add approximately 2-5 mg of this compound to 1-2 mL of each organic solvent to be tested.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be accurately recorded.

-

Analyze the diluted samples by HPLC.

3.4. Analytical Quantification by HPLC-UV

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: Determined by measuring the UV spectrum of a this compound standard (typically around 230-250 nm for triazole pesticides).

-

-

Analysis:

-

Inject the prepared calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted samples from the solubility experiment.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the solubility of this compound in the original organic solvent by multiplying the measured concentration by the dilution factor.

-

3.5. Data Presentation

The experimentally determined solubility values should be reported in standard units, such as mg/mL or g/L, at the specified temperature. The results should be presented in a clear and organized table for easy comparison.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method followed by HPLC analysis.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively published, this technical guide provides a robust framework for its determination. The predicted solubility profile offers a preliminary understanding based on chemical principles, which can guide solvent selection for various applications. The detailed experimental protocol, based on the reliable shake-flask method coupled with HPLC analysis, provides researchers and scientists with a practical approach to obtain accurate and reproducible solubility data. This information is fundamental for the continued development and safe use of this compound in agricultural and other relevant industries.

References

Triazamate CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of Triazamate. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Data

This compound is a triazole insecticide that functions as an acetylcholinesterase inhibitor.[1] Its chemical identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 112143-82-5[1][2][3] |

| IUPAC Name | ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate[1][2] |

| Chemical Formula | C₁₃H₂₂N₄O₃S[2][3] |

| Molecular Weight | 314.41 g/mol [1][2] |

| SMILES String | CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C[1][2] |

| InChI Key | NKNFWVNSBIXGLL-UHFFFAOYSA-N[1][2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 60 °C |

| Boiling Point | 280 °C (estimated) |

| Water Solubility | 433 mg/L at 25 °C |

| Vapor Pressure | 1.6 x 10⁻⁴ Pa at 25 °C |

| logP | 2.7 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process rooted in triazole and carbamate (B1207046) chemistry. While specific proprietary details may vary, a general and plausible synthetic route can be outlined based on established chemical principles for creating similar 1,2,4-triazole (B32235) compounds. The process broadly involves the formation of a substituted 1,2,4-triazole ring, followed by the addition of the N,N-dimethylaminocarbonyl and the (2-ethoxy-2-oxoethyl)sulfanediyl groups.

A likely synthetic pathway would start with a tert-butyl-substituted precursor to form the triazole ring. This intermediate would then be reacted with dimethylcarbamoyl chloride to introduce the carbamoyl (B1232498) group at the N1 position of the triazole ring. The final key step is the nucleophilic substitution reaction where the sulfur-containing side chain is attached. This is typically achieved by reacting the carbamoylated triazole intermediate with an ethyl thioglycolate derivative.

Illustrative Synthetic Steps:

-

Formation of the Triazole Ring: A precursor containing a tert-butyl group is reacted with a source of nitrogen atoms, such as hydrazine, in the presence of a suitable reagent to facilitate cyclization into a 3-tert-butyl-1H-1,2,4-triazole.

-

Carbamoylation: The formed triazole is then reacted with dimethylcarbamoyl chloride in the presence of a base to attach the dimethylcarbamoyl group to one of the nitrogen atoms of the triazole ring, yielding 3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazole.

-

Thioether Linkage Formation: The final step involves the reaction of the carbamoylated triazole with ethyl chloroacetate (B1199739) in the presence of a base and a sulfur source, or with ethyl thioglycolate itself under conditions that promote the formation of the thioether bond at the 5-position of the triazole ring.

Purification: The final product, this compound, would then be purified using standard laboratory techniques. This typically involves extraction to remove inorganic byproducts, followed by column chromatography on silica (B1680970) gel to separate the desired product from any remaining starting materials or side products. The purity of the final compound would be assessed by techniques such as HPLC and characterized by NMR and mass spectrometry.

Analytical Methods for Quantification

The quantification of this compound in various matrices, such as environmental samples or formulated products, is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method:

-

Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable. For higher sensitivity and selectivity, a mass spectrometer (LC-MS/MS) can be used.

-

Column: A reverse-phase C18 column is typically used for the separation.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a common choice.

-

Sample Preparation: For formulation analysis, a simple dilution in a suitable organic solvent like acetonitrile or methanol (B129727) is usually sufficient. For residue analysis in complex matrices like soil or crops, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed to extract and clean up the sample before injection.

-

Detection: UV detection is typically set at a wavelength where this compound shows maximum absorbance. In LC-MS/MS, specific parent and daughter ion transitions are monitored for highly selective and sensitive quantification.

Gas Chromatography (GC) Method:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds, or a Mass Spectrometer (GC-MS) for definitive identification and quantification.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.

-